molecular formula C18H15N3O B3491647 N-(2-benzylphenyl)pyrazine-2-carboxamide

N-(2-benzylphenyl)pyrazine-2-carboxamide

Cat. No.: B3491647
M. Wt: 289.3 g/mol
InChI Key: SOBSGVOIJOGRHL-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C18H15N3O. It is a member of the pyrazinecarboxamide family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylphenyl)pyrazine-2-carboxamide typically involves the aminolysis of pyrazinecarboxylic acid chlorides with substituted benzylamines. One common method includes the reaction of pyrazine-2-carboxylic acid chloride with 2-benzylphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by integrating multiple reaction steps into a single continuous process. This approach not only improves yield but also reduces the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in the development of new therapeutic agents for treating infectious diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzylphenyl)pyrazine-2-carboxamide stands out due to its unique benzylphenyl substitution, which imparts distinct physicochemical properties and biological activities. Compared to other pyrazinecarboxamide derivatives, it exhibits higher lipophilicity, which enhances its ability to penetrate cell membranes and exert its antimicrobial effects .

Properties

IUPAC Name

N-(2-benzylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(17-13-19-10-11-20-17)21-16-9-5-4-8-15(16)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBSGVOIJOGRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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